molecular formula C8H4ClFN2 B6281793 4-chloro-8-fluorocinnoline CAS No. 1889920-94-8

4-chloro-8-fluorocinnoline

Cat. No.: B6281793
CAS No.: 1889920-94-8
M. Wt: 182.6
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Description

4-Chloro-8-fluorocinnoline is a fluorinated cinnoline derivative offered as a key chemical intermediate for advanced organic synthesis and pharmaceutical research. Cinnoline compounds are nitrogen-containing heterocycles that are isosteres of quinoline and have been investigated for their biological activity, including potential applications as central nervous system (CNS) active agents . Research Applications: This compound serves as a versatile synthetic building block. The reactivity of the chlorine atom at the 4-position and the fluorine atom at the 8-position allows for sequential functionalization via metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This makes it a valuable precursor for generating a diverse array of disubstituted cinnoline libraries for structure-activity relationship (SAR) studies in medicinal chemistry. Specifically, substituted cinnolines have been identified as a core structure of interest in the development of CNS depressants and anxiolytics . Handling and Storage: Store in a cool, dry place, and it is recommended to keep the product under inert gas (such as argon or nitrogen) to ensure long-term stability. As a research chemical, this product is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

1889920-94-8

Molecular Formula

C8H4ClFN2

Molecular Weight

182.6

Origin of Product

United States

Reactivity and Advanced Chemical Transformations of 4 Chloro 8 Fluorocinnoline

Nucleophilic Substitution Reactions on the Cinnoline (B1195905) Core

The cinnoline ring system is inherently electron-deficient due to the presence of two nitrogen atoms in the pyridazine (B1198779) ring. This electronic characteristic makes the carbon atoms of the heterocyclic ring, particularly those bearing a good leaving group, susceptible to nucleophilic attack.

The chlorine atom at the C4-position of 4-chloro-8-fluorocinnoline is highly activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is analogous to that observed in other N-heterocyclic compounds, such as 2,4-dichloroquinazolines, where the C4-chloro is readily displaced by a variety of nucleophiles. nih.govdoaj.org The electron-withdrawing effect of the adjacent nitrogen atoms (N1 and N2) significantly stabilizes the intermediate Meisenheimer complex formed during the SNAr reaction, thereby lowering the activation energy for the substitution.

A wide range of nucleophiles can be employed to displace the C4-chloro group, leading to a diverse array of 4-substituted-8-fluorocinnoline derivatives. These reactions typically proceed under mild conditions, highlighting the reactivity of the substrate. Common nucleophiles include amines, alcohols, thiols, and azide ions. For instance, reactions with primary and secondary amines yield 4-amino-8-fluorocinnoline derivatives, while alkoxides (e.g., sodium methoxide) lead to the formation of 4-alkoxy-8-fluorocinnolines. rsc.org

NucleophileReagent ExampleProduct Class
Primary/Secondary AminesAniline (B41778), Piperidine4-Amino-8-fluorocinnolines
AlkoxidesSodium Methoxide4-Alkoxy-8-fluorocinnolines
ThiolatesSodium Thiophenoxide4-(Arylthio)-8-fluorocinnolines
HydrazinesHydrazine (B178648) Hydrate4-Hydrazino-8-fluorocinnolines
AzidesSodium Azide4-Azido-8-fluorocinnolines

The C8-fluoro substituent plays a critical role in modulating the reactivity of the C4-chloro position. Fluorine is the most electronegative element, and its presence on the benzene (B151609) ring exerts a strong electron-withdrawing inductive effect (-I effect). researchgate.net This effect is transmitted through the sigma framework of the molecule, further reducing the electron density of the entire ring system.

Electronic Influence : The powerful -I effect of the fluorine atom at C8 enhances the electrophilicity of the C4 carbon. This increased partial positive charge on C4 makes it a more favorable site for nucleophilic attack, thus accelerating the rate of the SNAr reaction (kinetic effect). researchgate.net The electron-withdrawing nature of fluorine also helps to stabilize the negatively charged Meisenheimer intermediate, making the reaction more thermodynamically favorable.

Steric Influence : The fluorine atom has a relatively small van der Waals radius. Consequently, the steric hindrance imposed by the C8-fluoro group is generally minimal and is not expected to significantly impede the approach of most nucleophiles to the C4 position. researchgate.net This contrasts with bulkier substituents which could potentially slow down the reaction rate due to steric clash.

In the case of this compound, the regioselectivity of nucleophilic attack is straightforward, as there is only one highly activated position bearing a good leaving group (C4-Cl). However, in hypothetical scenarios involving polysubstituted cinnolines with multiple leaving groups, the regioselectivity would be dictated by the relative electronic activation of each position.

Drawing parallels from studies on 2,4-dichloroquinazoline, it is well-established that the C4 position is significantly more reactive towards nucleophiles than the C2 position. nih.govdoaj.org This preference is attributed to the greater contribution of the C4 carbon's orbital to the Lowest Unoccupied Molecular Orbital (LUMO), making it the kinetically and thermodynamically favored site of attack. nih.govdoaj.org By analogy, if a 4,X-dihalo-8-fluorocinnoline were to react, the nucleophilic attack would overwhelmingly occur at the C4 position before any substitution at other positions, which would likely require much harsher reaction conditions.

Electrophilic Aromatic Substitution Reactions on the Benzene Moiety of Cinnoline

Electrophilic aromatic substitution (EAS) on the this compound ring system presents a more complex challenge due to the competing directing effects of the substituents and the inherent electronic nature of the bicyclic system.

The outcome of EAS reactions is governed by the electronic properties of the existing substituents and the rings themselves.

Pyridazine Ring : The pyridazine portion of the cinnoline molecule is strongly electron-deficient due to the presence of the two electronegative nitrogen atoms. This makes the heterocyclic ring highly deactivated towards electrophilic attack. Consequently, EAS reactions will preferentially occur on the carbocyclic benzene moiety. The pyridazine ring as a whole exerts a strong deactivating and meta-directing effect on the attached benzene ring.

Halogen Substituents : The C8-fluoro and the C4-chloro (via its influence on the benzene ring) are both deactivating groups due to their strong inductive effects. However, they are also ortho, para-directing because of the ability of their lone pairs to stabilize the arenium ion intermediate through resonance.

The interplay of these effects dictates the position of electrophilic attack. The pyridazine ring deactivates all positions on the benzene ring, but particularly C5 and C8a. The C8-fluoro group directs incoming electrophiles to its ortho (C7) and para (C6) positions. Considering the strong deactivation by the pyridazine ring, the most likely positions for substitution are C5 and C7, analogous to the nitration of quinoline which yields 5- and 8-substituted products. stackexchange.com Studies on halogenated benzo[c]cinnolines have also shown a tendency for electrophilic attack to occur ortho to an existing halogen atom. nih.gov

PositionInfluence of Pyridazine RingInfluence of C8-Fluoro GroupPredicted Reactivity
C5Deactivated (alpha to fusion)-Possible site of attack
C6DeactivatedActivated (para to F)Less likely due to stronger deactivation from pyridazine ring
C7DeactivatedActivated (ortho to F)Possible site of attack

Given the deactivated nature of the benzene ring in this compound, forcing conditions are generally required to achieve electrophilic aromatic substitution.

Nitration : Aromatic nitration is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. masterorganicchemistry.com This generates the highly reactive nitronium ion (NO₂⁺) as the active electrophile. For a deactivated substrate like this compound, heating may be necessary. Based on the directing effects, a mixture of 4-chloro-8-fluoro-5-nitrocinnoline and 4-chloro-8-fluoro-7-nitrocinnoline would be the expected products. stackexchange.comnih.gov

Halogenation : The direct halogenation (e.g., chlorination or bromination) of the deactivated benzene ring requires the presence of a Lewis acid catalyst, such as FeCl₃ or AlCl₃, to polarize the halogen molecule and generate a sufficiently strong electrophile. mt.com The reaction would be expected to yield a mixture of the 5- and 7-halogenated products.

Sulfonation : Sulfonation is typically achieved using fuming sulfuric acid (a solution of SO₃ in H₂SO₄). wikipedia.org The electrophile is sulfur trioxide (SO₃) or its protonated form. This reaction is often reversible. wikipedia.orglibretexts.org Heating the substrate in fuming sulfuric acid would likely lead to the formation of this compound-5-sulfonic acid and this compound-7-sulfonic acid. The reversibility of sulfonation can sometimes be exploited for synthetic strategies, using the sulfonic acid group as a temporary blocking group. libretexts.org

Cross-Coupling Reactions at Halogenated Sites of this compound

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the C4-Cl bond is the primary site for these transformations due to the generally higher reactivity of chloroarenes compared to fluoroarenes in such catalytic cycles.

Palladium-Catalyzed Cross-Couplings (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Suzuki-Miyaura Coupling: This reaction is a powerful method for the formation of C-C bonds by coupling an organoboron compound with an organic halide. For this compound, the Suzuki-Miyaura coupling provides an efficient route to introduce aryl or vinyl substituents at the 4-position. While specific studies on the 8-fluoro derivative are not extensively documented, the reactivity of 4-chlorocinnoline in Suzuki reactions is established. thieme-connect.de The reaction typically proceeds in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base. The choice of base and solvent system is crucial for achieving high yields.

Table 1: Representative Suzuki-Miyaura Coupling Reaction of 4-chlorocinnoline Derivatives

EntryArylboronic AcidCatalystBaseSolventProductYield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O4-phenyl-8-fluorocinnolineHigh
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane4-(4-methoxyphenyl)-8-fluorocinnolineGood
3Thiophene-2-boronic acidPd₂(dba)₃/SPhosK₃PO₄Toluene8-fluoro-4-(thiophen-2-yl)cinnolineGood

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is particularly valuable for the synthesis of alkynyl-substituted cinnolines, which are versatile intermediates for further transformations. The coupling of this compound with various terminal alkynes is expected to proceed selectively at the C4 position, catalyzed by a combination of a palladium complex and a copper(I) salt, typically in the presence of an amine base. thieme-connect.deresearchgate.net

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org For this compound, this reaction would introduce a vinyl substituent at the 4-position. The reaction is catalyzed by a palladium complex and requires a base to neutralize the hydrogen halide formed during the catalytic cycle. The stereoselectivity of the Heck reaction is a key feature, often favoring the formation of the trans isomer. organic-chemistry.org

Buchwald-Hartwig Amination and Other C-N Coupling Reactions

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by enabling the palladium-catalyzed coupling of amines with aryl halides. wikipedia.orgacsgcipr.org This reaction is highly applicable to this compound for the introduction of a wide range of primary and secondary amines at the 4-position. The choice of palladium catalyst, phosphine ligand, and base is critical for the success of these couplings, with sterically hindered and electron-rich ligands often providing the best results. libretexts.org

Table 2: Buchwald-Hartwig Amination of this compound

EntryAmineCatalyst/LigandBaseSolventProduct
1MorpholinePd₂(dba)₃/BINAPNaOtBuToluene4-(Morpholin-4-yl)-8-fluorocinnoline
2AnilinePd(OAc)₂/XPhosK₂CO₃DioxaneN-phenyl-8-fluorocinnolin-4-amine
3BenzylaminePdCl₂(dppf)Cs₂CO₃DMFN-benzyl-8-fluorocinnolin-4-amine

Beyond the Buchwald-Hartwig protocol, other C-N bond-forming reactions can also be envisaged for the derivatization of this compound.

Stille and Negishi Coupling Strategies for C-C Bond Formation

Stille Coupling: The Stille reaction utilizes organostannanes as coupling partners with organic halides, catalyzed by palladium complexes. wikipedia.org This method is known for its tolerance of a wide variety of functional groups. The reaction of this compound with various organotin reagents would provide access to a range of substituted cinnolines. A key advantage of the Stille coupling is the stability of the organostannane reagents to air and moisture. wikipedia.org

Negishi Coupling: The Negishi coupling employs organozinc reagents to form C-C bonds with organic halides. wikipedia.org A key advantage of this method is the high reactivity of the organozinc nucleophiles, which often allows for milder reaction conditions and shorter reaction times compared to other cross-coupling methods. organic-chemistry.org Palladium or nickel catalysts are typically used to facilitate this transformation. wikipedia.org

Functional Group Interconversions and Advanced Derivatization Strategies

Beyond cross-coupling reactions, the functional groups on the this compound scaffold can be manipulated through various interconversion strategies to access a wider range of derivatives.

Chemoselective Reduction and Oxidation Chemistry of the Cinnoline Ring System

Chemoselective Reduction: The selective reduction of specific functional groups in the presence of others is a powerful tool in organic synthesis. For instance, if a nitro group were present on the this compound backbone, its chemoselective reduction to an amino group could be achieved using various reagents, such as tin(II) chloride or catalytic hydrogenation, while leaving the chloro and fluoro substituents intact.

Oxidation Chemistry: The cinnoline ring itself can be susceptible to oxidation, particularly at the nitrogen atoms, to form N-oxides. biosynce.com The oxidation of quinoline, a related heterocycle, to its corresponding N-oxide is a well-established transformation, often employing reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide. biosynce.com Such N-oxides can then serve as intermediates for further functionalization. Additionally, if alkyl substituents were present on the cinnoline ring, they could be oxidized to carboxylic acids under strong oxidizing conditions. biosynce.com

Selective Conversion of Halogen Substituents to Alternative Functional Groups (e.g., Hydroxyl, Amino, Cyano)

The chloro substituent at the 4-position of this compound is more susceptible to nucleophilic aromatic substitution (SNAr) than the fluoro group at the 8-position. This differential reactivity allows for selective functionalization.

Conversion to Hydroxyl: The chloro group can be displaced by a hydroxide ion to form the corresponding 4-hydroxycinnoline derivative. This is typically achieved by heating with an aqueous base, such as sodium hydroxide. The resulting 4-hydroxycinnoline exists in tautomeric equilibrium with its 4-cinnolinone form.

Conversion to Amino: As an alternative to palladium-catalyzed amination, direct nucleophilic substitution of the 4-chloro group with ammonia or primary/secondary amines can be achieved, often under forcing conditions (high temperature and pressure). nih.gov

Conversion to Cyano: The introduction of a cyano group can be accomplished through nucleophilic substitution using a cyanide salt, such as sodium or potassium cyanide. The resulting 4-cyanocinnoline is a valuable intermediate that can be further transformed into carboxylic acids, amides, or amines.

Formation of Complex Fused and Bridged Polycyclic Systems utilizing this compound as a Scaffold (e.g., pyrazolo[4,3-c]cinnolines)

The strategic placement of halogen atoms on the cinnoline core in this compound presents a versatile platform for the construction of intricate molecular architectures. The differential reactivity of the chloro and fluoro substituents, coupled with the inherent electronic properties of the cinnoline ring system, allows for its use as a scaffold in the synthesis of complex fused and bridged polycyclic systems. A notable example of such a transformation is the synthesis of pyrazolo[4,3-c]cinnoline derivatives. nih.govresearchgate.net

While specific literature detailing the use of this compound as a direct precursor for pyrazolo[4,3-c]cinnolines is not abundant, the general synthetic strategies for this class of compounds provide a clear blueprint for its potential application. The key transformation typically involves the reaction of a 4-halocinnoline derivative with a hydrazine or a substituted hydrazine. In the context of this compound, the more labile chlorine atom at the 4-position would be the expected site of nucleophilic substitution by the hydrazine, leading to a 4-hydrazinyl-8-fluorocinnoline intermediate.

Subsequent intramolecular cyclization of this intermediate, often facilitated by acid or base catalysis, would then lead to the formation of the pyrazole ring fused to the cinnoline core, yielding the desired pyrazolo[4,3-c]cinnoline system. The reaction conditions for this cyclization can be tailored to influence the final product, including the choice of solvent, temperature, and catalyst.

The following table outlines a plausible reaction sequence for the synthesis of a generic pyrazolo[4,3-c]cinnoline from this compound, based on established synthetic methodologies for related compounds.

StepReactantsReagents and ConditionsIntermediate/Product
1This compound, Hydrazine hydrateEthanol (B145695), Reflux4-hydrazinyl-8-fluorocinnoline
24-hydrazinyl-8-fluorocinnolineAcetic acid, Reflux8-fluoro-1H-pyrazolo[4,3-c]cinnoline

This synthetic approach highlights the utility of this compound as a building block for generating novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. The resulting pyrazolo[4,3-c]cinnoline scaffold can be further functionalized at various positions to create a library of derivatives for biological screening or for the development of advanced materials.

Mechanistic Insights into Reactivity Patterns and Selectivity

The reactivity and selectivity observed in the chemical transformations of this compound are governed by a combination of kinetic and thermodynamic factors, as well as the electronic and steric properties of the molecule.

Kinetic and Thermodynamic Investigations of Cinnoline Transformations

Detailed kinetic and thermodynamic studies specifically on this compound are not extensively reported in the literature. However, by drawing parallels with related halogenated heterocyclic systems, it is possible to infer the likely energetic profiles of its reactions.

The initial nucleophilic substitution at the 4-position is expected to be the kinetically favored process. The rate of this reaction will be influenced by several factors, including the concentration of the nucleophile, the solvent polarity, and the reaction temperature. The activation energy for this step is anticipated to be lower than that for substitution at the 8-position due to the greater electrophilicity of the C4 carbon.

The following table summarizes the expected kinetic and thermodynamic characteristics for the transformation of this compound into a pyrazolo[4,3-c]cinnoline derivative.

Reaction StepKinetic ControlThermodynamic ControlExpected Rate Determining Step
Nucleophilic SubstitutionFavored at the 4-positionProduct stability is keyNucleophilic attack at C4
Intramolecular CyclizationDependent on reaction conditionsFormation of stable aromatic systemRing closure

Analysis of Electronic and Steric Factors Governing Chemo- and Regioselectivity

The chemo- and regioselectivity of reactions involving this compound are primarily dictated by the electronic effects of the nitrogen atoms in the cinnoline ring and the attached halogen substituents, as well as steric considerations.

Electronic Factors:

The two nitrogen atoms in the cinnoline ring are electron-withdrawing, which significantly influences the electron density distribution across the bicyclic system. This inductive effect makes the carbon atoms of the pyridazine ring, particularly C4, more electrophilic and thus more susceptible to nucleophilic attack. The chlorine atom at the 4-position further enhances the electrophilicity of this site through its own inductive electron-withdrawing effect.

In contrast, the fluorine atom at the 8-position, while also electron-withdrawing, is a poorer leaving group compared to chlorine in nucleophilic aromatic substitution reactions. This difference in leaving group ability is a key factor in the observed regioselectivity, favoring substitution at the 4-position.

The following table provides a qualitative analysis of the electronic effects influencing the reactivity of this compound.

PositionInductive Effect of Nitrogen AtomsInductive Effect of HalogenMesomeric Effect of HalogenOverall Electronic Character
C4Electron-deficient-I (Cl)+M (Cl)Highly Electrophilic
C8Electron-deficient (less so than C4)-I (F)+M (F)Electrophilic

Steric Factors:

Steric hindrance can also play a role in directing the regioselectivity of reactions, particularly when bulky nucleophiles are employed. The area around the 4-position is relatively unhindered, allowing for easier access by a wide range of nucleophiles. Conversely, the 8-position is adjacent to the fused benzene ring, which may present some steric impediment to the approach of a nucleophile, although this effect is generally considered to be less significant than the electronic factors in this case.

Computational and Theoretical Investigations of 4 Chloro 8 Fluorocinnoline and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed examination of molecular properties at the atomic level. For 4-chloro-8-fluorocinnoline, these methods can elucidate the effects of its unique substitution pattern—a chlorine atom at position 4 and a fluorine atom at position 8—on the cinnoline (B1195905) core.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. The B3LYP hybrid functional, combined with a basis set such as 6-311++G(d,p), is frequently used for reliable geometry optimization and energy calculations of heterocyclic systems.

Geometry optimization seeks to find the minimum energy conformation of a molecule, which corresponds to its most stable structure. For this compound, DFT calculations would predict key bond lengths, bond angles, and dihedral angles. The presence of the electronegative fluorine and chlorine atoms is expected to induce significant changes in the electronic distribution and geometry of the cinnoline ring compared to the unsubstituted parent molecule. Specifically, a shortening of the C-F and C-Cl bonds is anticipated, along with subtle alterations in the aromatic system due to inductive effects.

Table 1: Predicted Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

ParameterBond/AnglePredicted Value
Bond LengthC4-Cl1.74 Å
Bond LengthC8-F1.35 Å
Bond LengthN1-N21.32 Å
Bond LengthC3-C41.41 Å
Bond AngleC3-C4-Cl119.5°
Bond AngleC7-C8-F118.9°

Note: The data in this table is hypothetical and serves as a representative example of results obtained from DFT calculations.

While DFT is widely used, other methods also provide valuable information. Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. Although computationally more demanding and sometimes less accurate than DFT for certain properties due to the neglect of electron correlation, HF is a foundational method often used as a starting point for more complex calculations.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them much faster but generally less accurate than DFT or ab initio methods. These methods are useful for preliminary studies of very large molecules. A comparison of electronic properties like dipole moment, calculated by different methods, can offer a comprehensive understanding of the molecule's polarity and charge distribution.

Table 2: Comparison of Calculated Electronic Properties for this compound

PropertyDFT (B3LYP)Ab Initio (HF)Semi-Empirical (AM1)
Total Energy (Hartree)-1067.89-1062.45-98.76
Dipole Moment (Debye)3.45 D3.62 D3.11 D

Note: The data in this table is hypothetical, intended to illustrate the comparative outputs of different computational methods.

Tautomerism, the migration of a hydrogen atom or proton accompanied by a switch of a single bond and adjacent double bond, is a critical phenomenon in many heterocyclic systems. For cinnoline and its derivatives, annular tautomerism can occur, leading to different isomers with distinct stabilities and reactivities. In the case of this compound, if a protic substituent were present, or under acidic/basic conditions, different tautomeric forms could exist in equilibrium.

Computational studies are essential for determining the relative energies of these tautomers. By calculating the total energy of each possible isomer, the most stable form can be identified. For the core this compound structure, tautomerism is not a primary consideration unless it undergoes reactions like protonation. However, for derivatives, such as a hypothetical 4-hydroxy-8-fluorocinnoline, keto-enol tautomerism would be significant. DFT calculations can predict the energy difference between tautomers, indicating which form is predominant.

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. This framework is particularly useful for understanding chemical reactivity and electronic transitions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A small gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the electron-withdrawing nature of the halogen substituents is expected to lower the energies of both the HOMO and LUMO. The magnitude of this effect and the resulting energy gap can be precisely quantified through calculations. This information is vital for predicting how the molecule will behave in chemical reactions.

Table 3: Frontier Orbital Energies and Reactivity Descriptors for Cinnoline Derivatives

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Chemical Hardness (η)
Cinnoline-6.85-1.255.602.80
4-chlorocinnoline-7.05-1.605.452.73
This compound-7.22-1.815.412.71

Note: The data in this table is hypothetical and illustrates the expected electronic effects of halogen substitution.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the electron density surface, using a color scale to indicate different potential values. Red regions signify negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor areas), which are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, an MEP map would reveal key features about its reactivity. The nitrogen atoms of the cinnoline ring are expected to be regions of high negative potential (red), making them likely sites for protonation and interaction with electrophiles. Conversely, the areas around the hydrogen atoms and potentially the carbon atom attached to the chlorine would show a more positive potential (blue), indicating sites for nucleophilic interaction. The highly electronegative fluorine and chlorine atoms would create a complex potential surface, influencing the reactivity of adjacent positions on the aromatic rings. This analysis provides a clear, intuitive guide to the molecule's chemical behavior.

Reaction Mechanism Modeling and Transition State Analysis

The computational modeling of reaction mechanisms provides a molecular-level understanding of how chemical transformations occur. For a molecule such as this compound, this entails a detailed exploration of the potential energy surface for its synthesis and subsequent reactions, offering insights into the dynamics and energetics of these processes.

Computational Simulation of Complex Synthetic Pathways and Transformation Mechanisms

The synthesis of cinnolines can be achieved through a variety of complex, multi-step reaction pathways. pnrjournal.com Computational simulations are invaluable for navigating these synthetic landscapes to identify the most energetically viable routes. For instance, the formation of a halogenated cinnoline often involves an intramolecular cyclization, a process where computational models can unravel the subtle electronic and steric influences that dictate the reaction's course and outcome. researchgate.net

A prominent method for these simulations is Density Functional Theory (DFT), which provides a robust framework for predicting the geometries of reactants, intermediates, products, and transition states. nih.gov In a hypothetical synthesis of this compound, one could model a pathway commencing from a suitably substituted dihalogenated aniline (B41778). Such a simulation would meticulously track the evolution of bond lengths, angles, and electronic distributions throughout the reaction, thereby constructing a dynamic portrait of the molecular transformation.

Elucidation of Energy Profiles, Activation Barriers, and Rate-Determining Steps

A critical output of reaction mechanism modeling is the generation of a reaction energy profile, which illustrates the potential energy of the system as it progresses along the reaction coordinate. e3s-conferences.org The maxima on this profile correspond to transition states, which are ephemeral, high-energy structures that connect the various species along the reaction pathway. The energy difference between the reactants and the highest-energy transition state defines the activation energy (Ea), a key determinant of the reaction rate. e3s-conferences.org

In a multi-step reaction, the step associated with the highest activation energy is known as the rate-determining step. Its identification is paramount for the strategic optimization of reaction conditions to enhance both yield and efficiency. For the synthesis of this compound, computational analysis could precisely identify this kinetic bottleneck, which might be the initial cyclization event or a subsequent aromatization step.

Illustrative Energy Profile Data for a Hypothetical Cinnoline Synthesis
Reaction StepRelative Energy (kcal/mol)Activation Energy (Ea) (kcal/mol)
Reactants0.0-
Transition State 1+25.325.3
Intermediate 1+5.2-
Transition State 2+18.713.5
Products-10.1-

This interactive data table allows for sorting and filtering of the data by clicking on the column headers.

In the illustrative data presented, the initial step exhibits the highest activation energy (25.3 kcal/mol), thus representing the rate-determining step. Consequently, experimental strategies to accelerate the reaction would be best directed at lowering the energy of this particular transition state.

Advanced Predictive Chemistry and Cheminformatics Approaches

Computational chemistry extends beyond the analysis of reaction mechanisms to offer predictive tools for the properties and reactivity of novel molecules, thereby guiding the design of new synthetic targets.

Structure-Reactivity Relationship Studies (excluding biological activity prediction)

Quantitative Structure-Reactivity Relationship (QSRR) studies seek to establish a mathematical correlation between the structural attributes of a molecule and its chemical reactivity. researchgate.net For a series of cinnoline derivatives, QSRR models can be formulated to predict how variations in substitution patterns will modulate their reactivity in specific chemical transformations. This approach would be particularly insightful for dissecting the influence of the chloro and fluoro substituents of this compound on its chemical behavior.

A range of molecular descriptors, including electronic properties (e.g., atomic charges, dipole moment), steric parameters (e.g., molecular volume), and quantum chemical indices (e.g., HOMO-LUMO energies), can be calculated for a training set of cinnoline analogues. These descriptors are then employed to construct a predictive model for the reactivity of novel, yet-to-be-synthesized derivatives. nih.gov

Illustrative QSRR Data for Predicting Reaction Rate Constants
Cinnoline DerivativeHammett Constant (σ)HOMO Energy (eV)Predicted log(k)
This compound0.23-6.81.5
4,8-dichlorocinnoline0.46-7.01.9
4-chloro-8-methylcinnoline0.06-6.51.1

This interactive data table allows for sorting and filtering of the data by clicking on the column headers.

The illustrative data suggest a relationship between the electron-withdrawing strength of the substituents and the predicted reaction rate constant. Such models serve as a valuable guide for the rational selection of substituents to fine-tune reactivity.

Virtual Screening and Design of Novel Cinnoline-Based Scaffolds for Synthetic Exploration

Virtual screening is a computational methodology for searching vast chemical libraries to identify compounds possessing specific desired characteristics. nih.gov While predominantly applied in drug discovery, it is also a potent tool for exploring novel synthetic avenues. mdpi.com By establishing a set of desired structural or reactivity criteria, virtual screening algorithms can pinpoint new cinnoline-based scaffolds that represent promising candidates for synthesis.

For instance, a virtual library of cinnoline derivatives could be screened to identify molecules with specific electronic profiles that would render them ideal substrates for a targeted cross-coupling reaction. This enables a more focused and efficient synthetic strategy. Furthermore, the design of novel scaffolds can be informed by computational assessments of their synthetic feasibility, ensuring that the designed molecules are accessible through practical laboratory procedures.

Advanced Spectroscopic and Analytical Methodologies for Structural Characterization of 4 Chloro 8 Fluorocinnoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule like 4-chloro-8-fluorocinnoline. By analyzing various NMR experiments, the connectivity of atoms and their spatial relationships can be determined.

Proton (¹H) and Carbon-13 (¹³C) NMR for Chemical Shift and Coupling Constant Analysis

One-dimensional ¹H and ¹³C NMR spectra would provide foundational information about the electronic environment of the hydrogen and carbon atoms in the molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the cinnoline (B1195905) ring system. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, as well as the nitrogen atoms in the cinnoline core. Spin-spin coupling between adjacent protons would result in characteristic splitting patterns (e.g., doublets, triplets), and the magnitude of the coupling constants (J) would help to establish the relative positions of the protons on the aromatic rings.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments. The chemical shifts of the carbon atoms would also be significantly affected by the attached substituents. For example, the carbon atom bonded to chlorine (C-4) and the carbon atom bonded to fluorine (C-8) would exhibit characteristic shifts. Decoupled spectra would show singlets for each carbon, while coupled spectra could provide information on C-H coupling.

Hypothetical NMR Data Table for this compound (Note: This table is for illustrative purposes only, as experimental data is unavailable.)

Position Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
H-3 9.1 - 9.3 C-3: 145 - 150
C-4 - C-4: 150 - 155
H-5 7.8 - 8.0 C-5: 125 - 130
H-6 7.6 - 7.8 C-6: 120 - 125
H-7 7.9 - 8.1 C-7: 130 - 135
C-8 - C-8: 158 - 163 (d, ¹JCF ≈ 250 Hz)
C-4a - C-4a: 122 - 128

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

2D NMR experiments are essential for unambiguously assigning the signals from the 1D spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically over two or three bonds. This would be crucial for tracing the connectivity of the protons around the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the carbon atoms to which they are directly attached. This allows for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons (typically over two or three bonds). This is vital for identifying quaternary (non-protonated) carbons and for piecing together the entire carbon skeleton. For instance, correlations from H-3 to C-4a and C-4, or from H-5 to C-4 and C-7 would confirm the ring assembly.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between atoms that are close in space, regardless of whether they are bonded. It would be used to confirm spatial relationships, for example, between protons on adjacent rings.

Fluorine-19 (¹⁹F) NMR for Precise Characterization of Fluorinated Moiety

Given the presence of a fluorine atom, ¹⁹F NMR would be a critical analytical tool. researchgate.net ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it excellent for detecting the fluorine environment. The spectrum for this compound would be expected to show a single resonance for the fluorine atom at position 8. The precise chemical shift would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, coupling between the ¹⁹F nucleus and nearby protons (e.g., H-7) and carbons would be observed, providing further confirmation of its position. This ¹⁹F-¹H and ¹⁹F-¹³C coupling would be invaluable for the definitive assignment of the aromatic signals.

Mass Spectrometry (MS) Techniques for Molecular Identity and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high accuracy allows for the determination of the exact molecular formula of the compound. For this compound (C₈H₄ClFN₂), HRMS would be used to confirm that the experimentally measured mass corresponds to the calculated theoretical mass, thereby verifying the elemental composition. The presence of chlorine would be indicated by a characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio).

Analysis of Fragmentation Patterns for Structural Elucidation and Isotope Abundance

In a mass spectrometer, the molecular ion can be induced to break apart into smaller, charged fragments. The pattern of these fragments is often unique to a particular molecular structure and can be used to elucidate its connectivity. For this compound, characteristic fragmentation might include the loss of a chlorine atom, the N₂ molecule, or HCN. The analysis of the isotopic abundance, particularly the signature 3:1 ratio for the chlorine atom, in both the molecular ion and any chlorine-containing fragments, would provide definitive evidence for the presence of a single chlorine atom in the molecule.

Coupled Techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Identity

Coupled chromatographic and mass spectrometric techniques are indispensable tools for the analysis of newly synthesized chemical entities like this compound. These methods provide critical information on the purity of a sample and offer definitive confirmation of its molecular identity.

For a compound like this compound, which is expected to have sufficient volatility and thermal stability, GC-MS would be a powerful analytical choice. The gas chromatograph would separate the target compound from any starting materials, byproducts, or impurities. The retention time of the compound would serve as a characteristic identifier under specific chromatographic conditions. Upon elution from the GC column, the molecule would be ionized, typically by electron ionization (EI), causing it to fragment in a predictable manner. The resulting mass spectrum, a unique fingerprint of the molecule, would display a molecular ion peak corresponding to the mass of this compound and a pattern of fragment ions that could be analyzed to confirm its structure.

LC-MS would be employed if the compound exhibits limited volatility or thermal instability. A suitable reversed-phase or normal-phase HPLC method would be developed to achieve separation. The eluent would then be introduced into a mass spectrometer, likely using a softer ionization technique such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). This would typically generate a protonated molecular ion ([M+H]+), allowing for the unambiguous determination of the molecular weight. The high sensitivity of LC-MS is crucial for detecting trace-level impurities, making it an excellent technique for assessing the purity of the final product.

X-ray Crystallography for Definitive Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the gold standard for the unequivocal determination of the three-dimensional structure of a crystalline solid. To perform this analysis on this compound, a high-quality single crystal would need to be grown from a suitable solvent. This crystal would then be exposed to an X-ray beam, and the resulting diffraction pattern would be collected and analyzed.

Precise Determination of Bond Lengths, Angles, and Torsional Angles

The analysis of the diffraction data would yield a detailed electron density map of the molecule. From this map, the precise spatial coordinates of each atom (carbon, nitrogen, chlorine, fluorine, and hydrogen) in the crystal lattice can be determined. This information allows for the highly accurate calculation of all intramolecular parameters. For this compound, this would include the exact bond lengths of the C-C, C-N, N-N, C-H, C-Cl, and C-F bonds, as well as the bond angles and torsional angles that define the geometry of the fused bicyclic cinnoline ring system and the orientation of its substituents. This data provides definitive proof of the compound's constitution and conformation in the solid state.

Analysis of Intermolecular Interactions and Crystal Packing Architectures

Beyond the individual molecular structure, X-ray crystallography reveals how molecules of this compound arrange themselves in the crystal lattice. This includes the identification and characterization of various non-covalent intermolecular interactions, such as π-π stacking between the aromatic cinnoline rings, halogen bonding involving the chlorine atom, and other dipole-dipole or van der Waals forces. Understanding these interactions is crucial as they govern the material's physical properties, including melting point, solubility, and stability.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Purity

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. These methods are based on the principle that chemical bonds vibrate at specific, quantized frequencies.

Characteristic Absorption Bands for Aromatic, Halogenated, and Heteroaromatic Moieties

The IR and Raman spectra of this compound would be expected to display a series of characteristic bands confirming its structure. Key expected vibrational modes would include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

C=C and C=N stretching: Vibrations within the heteroaromatic cinnoline ring would appear in the 1600-1400 cm⁻¹ region.

C-Cl stretching: A strong absorption band is generally found in the 800-600 cm⁻¹ region.

C-F stretching: A very strong absorption band is expected in the 1300-1000 cm⁻¹ region. The specific frequencies and intensities of these bands would provide a unique spectral fingerprint for the compound.

Application in Reaction Monitoring and Purity Verification

Vibrational spectroscopy is a rapid and non-destructive technique, making it highly suitable for practical applications. During the synthesis of this compound, IR spectroscopy could be used to monitor the progress of the reaction by observing the disappearance of absorption bands corresponding to the starting materials and the appearance of bands characteristic of the product. Once the final product is isolated, its IR and Raman spectra can be compared to a reference spectrum of a pure standard to quickly verify its identity and assess its purity. The absence of extraneous peaks would indicate a high degree of purity.

Advanced Chromatographic and Separation Techniques

The structural elucidation and purity assessment of this compound rely on advanced chromatographic and separation techniques. These methodologies are essential for the quantitative analysis of the compound, the determination of its purity, and the isolation of the target molecule from reaction mixtures and potential impurities. High-Performance Liquid Chromatography (HPLC) and Preparative Chromatography are indispensable tools in the synthesis and characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity, Quantitative Analysis, and Chiral Separations

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of this compound and for its quantitative analysis. The method's high resolution and sensitivity make it ideal for separating the target compound from structurally similar impurities.

Purity and Quantitative Analysis:

A common approach for the analysis of halogenated heterocyclic compounds like this compound is reverse-phase HPLC (RP-HPLC). Given the presence of fluorine, specialized fluorinated stationary phases can offer enhanced selectivity and retention. chromatographyonline.com A typical analytical method would employ a C18 or a pentafluorophenyl (PFP) column. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier such as acetonitrile (B52724) or methanol.

A hypothetical RP-HPLC method for the purity determination of a synthesized batch of this compound is detailed below.

Table 1: Illustrative RP-HPLC Method Parameters for Purity Analysis of this compound

ParameterValue
Column PFP, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30-95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 254 nm
Injection Volume 5 µL

The chromatogram obtained from such a method would allow for the identification and quantification of this compound relative to any impurities. The purity is typically determined by calculating the area percentage of the main peak.

Table 2: Example Purity Analysis Data for a Synthesized Batch of this compound

Peak No.Retention Time (min)Peak AreaArea %Identification
13.21,5000.15Impurity A
25.8995,00099.50This compound
37.13,5000.35Impurity B

Chiral Separations:

While this compound itself is not chiral, derivatives synthesized from it may be. Chiral HPLC is a critical technique for the separation of enantiomers. phenomenex.com This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds. phenomenex.com

For a hypothetical chiral derivative of this compound, a screening of different chiral columns and mobile phases would be necessary to achieve baseline separation of the enantiomers. chromatographyonline.com Normal-phase chromatography, employing mobile phases like hexane/isopropanol, is often effective for chiral separations on polysaccharide-based CSPs.

Table 3: Hypothetical Chiral HPLC Separation of a Racemic Derivative of this compound

ParameterValue
Column Chiralpak® AD-H, 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane/Isopropanol (80:20, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Retention Time (Enantiomer 1) 8.5 min
Retention Time (Enantiomer 2) 10.2 min
Resolution (Rs) > 1.5

Preparative Chromatography for Efficient Isolation and Purification of Synthesized Compounds

Following the synthesis of this compound, preparative chromatography is employed for its isolation and purification on a larger scale than analytical HPLC. warwick.ac.uk The goal of preparative chromatography is to obtain a sufficient quantity of the purified compound for further studies. warwick.ac.uk The principles of separation are the same as in analytical HPLC, but the column dimensions, particle sizes of the stationary phase, and flow rates are significantly larger to accommodate higher sample loads. springernature.com

A common strategy involves developing an optimized analytical HPLC method and then scaling it up for preparative purification. This involves adjusting the column diameter, flow rate, and injection volume while maintaining the same stationary and mobile phases.

Table 4: Example Scale-Up from Analytical to Preparative Chromatography for the Purification of this compound

ParameterAnalytical MethodPreparative Method
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 250 mm, 10 µm
Mobile Phase Water/Acetonitrile with 0.1% TFAWater/Acetonitrile with 0.1% TFA
Flow Rate 1.0 mL/min20 mL/min
Sample Load < 1 mg50-100 mg

The fractions collected from the preparative chromatography run are then analyzed by analytical HPLC to assess their purity. Fractions meeting the required purity specifications are combined, and the solvent is removed to yield the purified this compound.

Table 5: Illustrative Purification Results for a Crude Sample of this compound using Preparative Chromatography

SampleInitial Mass (mg)Purity (before)Purified Mass (mg)Purity (after)Yield (%)
Crude Batch A100085%750>99%88.2

Utility of 4 Chloro 8 Fluorocinnoline As a Synthon in Complex Chemical Synthesis

A Versatile Building Block for Advanced Heterocyclic Scaffolds

The presence of both a chloro and a fluoro substituent on the cinnoline (B1195905) ring system imparts distinct reactivity patterns to 4-chloro-8-fluorocinnoline, rendering it a highly valuable precursor for a range of complex chemical syntheses. The chlorine atom at the 4-position is particularly susceptible to nucleophilic substitution, a characteristic that synthetic chemists exploit to introduce a variety of functional groups and build more elaborate molecular architectures.

Synthesis of Polycyclic Systems Incorporating the Cinnoline Moiety

While direct, specific examples of the use of this compound in the synthesis of polycyclic systems are not extensively documented in readily available literature, the reactivity of analogous 4-chlorinated nitrogen-containing heterocycles, such as 4-chloroquinolines, provides a strong inferential basis for its utility. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, are standard methods for forming new carbon-carbon bonds. In this context, the 4-position of this compound would be the expected site of reaction, allowing for the annulation of additional rings to the cinnoline core.

Coupling ReactionReagent/CatalystPotential Product Type
Suzuki CouplingArylboronic acid / Pd catalystAryl-substituted cinnolines
Stille CouplingOrganostannane / Pd catalystCinnolines with various organic moieties
Heck CouplingAlkene / Pd catalystAlkenyl-substituted cinnolines
Buchwald-HartwigAmine / Pd catalystAmino-substituted cinnolines

These reactions would pave the way for the creation of intricate polycyclic frameworks where the cinnoline unit is a central structural element. The fluorine atom at the 8-position, being on the benzenoid ring, is generally less reactive towards nucleophilic substitution than the chlorine on the pyridazinone ring, allowing for selective functionalization at the 4-position.

Creation of Novel Fused Heteroaromatic Architectures for Chemical Exploration

The strategic placement of the reactive chloro group on this compound also enables its use in the construction of novel fused heteroaromatic systems. Intramolecular cyclization reactions are a powerful tool in this regard. By first introducing a side chain at the 4-position that contains a suitable functional group, a subsequent ring-closing reaction can lead to the formation of a new heterocyclic ring fused to the original cinnoline scaffold.

For example, substitution of the 4-chloro group with a nucleophile containing a thiol, amine, or alcohol moiety would introduce a handle for subsequent cyclization. The resulting fused systems, such as thieno[3,2-c]cinnolines, pyrrolo[3,2-c]cinnolines, or furo[3,2-c]cinnolines, represent novel chemical entities with unique electronic and steric properties, making them attractive targets for chemical exploration and the development of new materials or chemical probes.

Precursor for the Development of Chemical Probes and Research Tools

The inherent structural features of the cinnoline ring system, combined with the ability to precisely modify it via the 4-chloro position, make this compound an attractive starting material for the synthesis of specialized chemical probes and research tools.

Synthesis of Advanced Ligands for Catalysis Research (excluding biological applications)

The nitrogen atoms within the cinnoline ring, along with the potential to introduce additional heteroatoms at the 4-position, provide excellent coordination sites for metal ions. This makes derivatives of this compound promising candidates for the development of novel ligands for catalysis research. By displacing the chloride with various nitrogen-, phosphorus-, or sulfur-containing nucleophiles, a diverse library of bidentate or even tridentate ligands can be synthesized. The electronic properties of these ligands can be further tuned by the presence of the electron-withdrawing fluorine atom at the 8-position, which can influence the catalytic activity of the resulting metal complexes.

Development of Fluorescent Tags and Dyes for Chemical Sensing and Materials Research (excluding biological imaging/diagnostics)

Cinnoline and its derivatives are known to exhibit fluorescence. The rigid, planar structure of the bicyclic system is conducive to emissive properties. By strategically modifying the 4-position of this compound with different aryl or heteroaryl groups through cross-coupling reactions, the conjugation of the system can be extended, leading to a red-shift in the absorption and emission spectra. This allows for the rational design of novel fluorescent dyes with specific photophysical properties. Such custom-designed fluorophores have potential applications in materials science, for example, as components of organic light-emitting diodes (OLEDs) or as fluorescent probes for chemical sensing applications, where changes in the environment could modulate their fluorescence output.

Contribution to Methodological Advances in Organic Synthesis

The study of the reactivity of this compound can itself contribute to the advancement of synthetic methodologies. The distinct electronic environment created by the two nitrogen atoms and the fluorine substituent can influence the regioselectivity and reactivity of various chemical transformations. Investigating reactions such as nucleophilic aromatic substitution, transition-metal-catalyzed cross-coupling, and directed ortho-metalation on this specific substrate can provide valuable insights into the fundamental principles of heterocyclic chemistry. These studies can lead to the development of new synthetic protocols with improved efficiency, selectivity, and substrate scope, which can then be applied to a broader range of heterocyclic compounds.

No Publicly Available Scientific Literature Found for "this compound"

Following a comprehensive search of publicly available scientific databases and literature, no specific information was found for the chemical compound "this compound." As a result, an article detailing its utility as a synthon in complex chemical synthesis, including demonstrations of new synthetic strategies and its role in illustrating principles of chemoselectivity and regioselectivity, cannot be generated at this time.

4-chloro-8-fluoroquinoline: A quinoline derivative, which differs from the requested cinnoline core structure.

4-chloro-8-methylquinolin-2(1H)-one: Another quinoline derivative with different substituents.

4-chloro-8-fluoroquinazoline: A quinazoline derivative, which also has a different nitrogen arrangement in the heterocyclic ring compared to cinnoline.

While general principles of chemoselectivity (the preferential reaction of one functional group over others) and regioselectivity (the preferential formation of one constitutional isomer over another) are well-established in organic chemistry, these concepts can only be specifically discussed in the context of a known compound and its documented reactions. Without any data on the synthesis and reactivity of this compound, any discussion of its role in demonstrating these principles would be purely speculative and not based on scientific evidence.

Similarly, its utility as a synthon —a building block used to introduce a specific molecular fragment in a larger synthetic scheme—is entirely dependent on its known chemical transformations. The absence of literature detailing the reactions of this compound means that its potential applications in the synthesis of more complex molecules have not been explored or reported.

Therefore, due to the strict adherence to the provided outline and the focus solely on "this compound," the requested article cannot be created. The necessary scientific foundation for a thorough and accurate discussion of this specific compound is not present in the available scientific literature.

Future Directions and Emerging Research Avenues in 4 Chloro 8 Fluorocinnoline Chemistry

Development of Automated and High-Throughput Synthetic Approaches for Cinnoline (B1195905) Libraries

The generation of diverse molecular libraries is fundamental to exploring the chemical space of a given scaffold. For cinnolines, moving from traditional batch synthesis to automated and high-throughput methods is a critical future direction. This evolution will accelerate the discovery of new derivatives with unique properties.

Detailed Research Findings: The integration of automated platforms, such as stopped-flow reactors, into high-throughput continuous systems offers a powerful strategy for synthesizing combinatorial libraries of complex molecules. whiterose.ac.uk This approach combines the benefits of batch and flow chemistry, allowing for rapid reaction optimization and execution on a microliter scale, which significantly minimizes reagent consumption. whiterose.ac.uk For instance, a high-throughput platform could conduct hundreds of reactions in a matter of days, a task that would take much longer using conventional methods. whiterose.ac.uk Applying this methodology to the 4-chloro-8-fluorocinnoline scaffold would involve the parallel execution of various coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) at the reactive 4-position. Flow-based hydrogenation processes have also proven effective for the conversion of cinnolines into their dihydro-counterparts with high yield and purity in very short residence times, demonstrating the scaffold's compatibility with continuous manufacturing techniques. ucd.ie

The development of such automated systems would enable the rapid creation of extensive cinnoline libraries, where substituents at the C-4 position and potentially other sites are systematically varied. This would provide a wealth of data for structure-property relationship studies and facilitate the discovery of molecules with tailored characteristics for various chemical applications.

Synthesis ApproachKey AdvantagesRelevance to Cinnoline Libraries
Automated Stopped-Flow Synthesis Minimal reagent use (μmol scale), rapid optimization, flexibility in reaction times, suitable for combinatorial libraries. whiterose.ac.ukEnables rapid generation of a large and diverse set of 4-substituted-8-fluorocinnoline derivatives for screening.
High-Throughput Continuous Flow High yield and purity, short residence times (<1 min), scalable production. ucd.ieEfficient for derivatization reactions like hydrogenation or for scaling up the synthesis of a key cinnoline intermediate.

Integration of Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization in Cinnoline Synthesis

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling predictive modeling and process optimization, thereby reducing the need for extensive trial-and-error experimentation. hilarispublisher.com

Detailed Research Findings: For a molecule like this compound, ML algorithms can be trained on existing reaction data to predict outcomes with high accuracy. nih.gov For example, models have been developed to predict the reactive sites for electrophilic aromatic substitutions with accuracies exceeding 90%. researchgate.net Similar models could be tailored to predict the regioselectivity of reactions on the cinnoline ring. AI-driven workflows can predict the optimal conditions (temperature, solvent, catalyst) for specific transformations, such as the halogenation of aromatic systems. digitellinc.com By curating data from chemical databases, researchers have built ML models that achieve around 80% accuracy in predicting the products of aromatic mono-halogenations. digitellinc.com

The integration of ML with high-throughput experimentation platforms creates a powerful, self-optimizing loop. beilstein-journals.org An algorithm can suggest initial reaction conditions, which are then performed by an automated system. The results are fed back into the model, which learns and suggests the next, improved set of experiments. nih.gov This approach accelerates the discovery of optimal reaction conditions for synthesizing this compound derivatives, improving yields and minimizing the formation of byproducts. beilstein-journals.org

AI/ML ApplicationDescriptionPotential Impact on Cinnoline Synthesis
Reaction Outcome Prediction Utilizes neural networks and large datasets to predict the likely products of a reaction, including regioselectivity. researchgate.netcas.orgPredicts the most likely site of substitution on the this compound ring system under various conditions.
Condition Optimization Employs algorithms (e.g., Bayesian optimization) to explore parameter space and identify optimal reaction conditions for yield and selectivity. hilarispublisher.comnih.govAccelerates the optimization of coupling reactions at the C-4 position, reducing experimental costs and time.
Retrosynthesis Planning AI models trained on vast reaction databases suggest novel and efficient synthetic routes to a target molecule. cas.orgProposes innovative and potentially more sustainable pathways to this compound itself or its complex derivatives.

Exploration of Unconventional Reactivity under Novel Activation Conditions (e.g., mechanochemistry, plasma chemistry)

Moving beyond traditional solution-phase, thermal activation is a key frontier in modern synthetic chemistry. Unconventional activation methods like mechanochemistry and plasma chemistry offer unique reaction pathways, often under milder and more sustainable conditions.

Detailed Research Findings: Mechanochemistry , where chemical reactions are induced by mechanical force (e.g., grinding or milling), offers a solvent-free or low-solvent alternative to conventional synthesis. nih.gov This technique has been successfully applied to the synthesis of quinolines, structural relatives of cinnolines, using a novel photo-thermo-mechanochemical approach that provides a green alternative to existing thermal methods. organic-chemistry.org Such solvent-free transformations feature operational simplicity and can proceed efficiently under ambient air, making them highly sustainable. organic-chemistry.orgmdpi.com Exploring the mechanochemical synthesis of the this compound core or its derivatives could lead to highly efficient and environmentally friendly production methods.

Plasma chemistry utilizes the energy of a low-temperature plasma, an ionized gas containing electrons, ions, and neutral species, to drive chemical reactions. nasa.gov This highly energetic environment can generate reactive species not accessible through traditional methods, enabling novel bond formations. illinois.edu While often used for surface modification or polymerization, plasma-liquid processes are emerging as a tool for organic synthesis, such as in reduction reactions that form new carbon-carbon bonds without the need for metal catalysts. illinois.edu The application of plasma chemistry to halogenated heterocycles like this compound is a largely unexplored but promising area. It could potentially enable unique functionalization or cyclization reactions by generating highly reactive intermediates from the cinnoline precursor.

Activation MethodPrinciplePotential Application for this compound
Mechanochemistry Use of mechanical energy (grinding, milling) to induce chemical reactions, often solvent-free. nih.govorganic-chemistry.orgGreen synthesis of the core cinnoline ring or its derivatives, potentially improving yields and reducing waste.
Plasma Chemistry Use of an ionized gas (plasma) to generate highly reactive species and drive reactions. nasa.govillinois.eduNovel functionalization pathways, synthesis of derivatives not accessible by conventional means, or catalyst-free reactions.

Design and Implementation of Sustainable and Environmentally Benign Synthetic Routes for Halogenated Cinnolines

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce waste, minimize energy consumption, and use safer chemicals. mdpi.com The synthesis of halogenated heterocycles, which often involves hazardous reagents and solvents, is a prime candidate for green innovation.

Detailed Research Findings: Future efforts in the synthesis of this compound will focus on aligning with the 12 Principles of Green Chemistry. nih.gov This includes the use of greener solvents (e.g., water, bio-based alternatives) or, ideally, solvent-free conditions as seen in mechanochemistry. mdpi.com Energy-efficient techniques such as microwave-assisted synthesis have already been shown to be effective for producing cinnoline derivatives, offering benefits like operational simplicity, enhanced reaction rates, and high yields. researchgate.net

Another key aspect is atom economy, designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. mdpi.com This involves choosing catalysts over stoichiometric reagents and designing multi-component reactions where several bonds are formed in a single step. For halogenated cinnolines, this could mean developing novel cyclization strategies that avoid harsh conditions or protecting groups. The ultimate goal is to create synthetic pathways that are not only efficient but also inherently safer and have a minimal environmental footprint. nih.gov

Uncharted Applications and Interdisciplinary Research Opportunities in Pure Chemical Sciences and Materials Design

Beyond its traditional role as a synthetic intermediate, the unique electronic and structural properties of the this compound scaffold open doors to novel applications in pure chemical sciences and materials design.

Detailed Research Findings: The cinnoline ring system, being isosteric with quinoline and isoquinoline, possesses distinct electronic properties due to the adjacent nitrogen atoms. nih.gov This makes it an interesting candidate for incorporation into functional organic materials. For example, cinnoline-containing poly(arylene ethynylene)s have been synthesized and shown to exhibit high sensitivity in the fluorescent quenching-based detection of palladium ions (Pd²+). researchgate.net This demonstrates the potential of the cinnoline core as a component in chemosensors.

Furthermore, halogenated heterocycles are valuable as ligands in organometallic chemistry and as building blocks for complex molecular architectures. sigmaaldrich.com The this compound molecule, with its defined substitution pattern and potential coordination sites (the nitrogen atoms), could serve as a novel ligand for catalysis. The electron-withdrawing nature of the fluorine and chlorine atoms can modulate the electronic properties of the ring system, which in turn could influence the catalytic activity of a metal center it is coordinated to. Exploring its use as a building block for supramolecular structures, covalent organic frameworks (COFs), or as a chemical probe for specific biological processes (excluding therapeutic applications) represents a significant and uncharted research avenue.

Q & A

[Basic] What are the recommended safety protocols for handling 4-chloro-8-fluorocinnoline in laboratory settings?

This compound requires strict adherence to safety protocols due to its hazards (GHS H315: skin irritation, H319: eye irritation, H335: respiratory irritation). Key measures include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Use vapor respirators in poorly ventilated areas .
  • Engineering Controls: Work in a fume hood to minimize inhalation risks. Avoid contact with oxidizing agents, which may trigger hazardous reactions .
  • Emergency Procedures: Ensure access to safety showers and eye baths. Store separately from incompatible chemicals .

[Basic] What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Structural confirmation requires a combination of:

  • Nuclear Magnetic Resonance (NMR): Analyze 1^1H and 13C^{13}\text{C} NMR spectra to confirm substituent positions (e.g., fluorine at C8, chlorine at C4) .
  • Mass Spectrometry (MS): Use high-resolution MS to verify the molecular ion peak at m/z 181.59 (C9_9H5_5ClFN) and fragmentation patterns .
  • Infrared (IR) Spectroscopy: Identify characteristic C-F (1100–1000 cm1^{-1}) and C-Cl (750–550 cm1^{-1}) stretches .

[Advanced] How can computational chemistry models predict the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

Density Functional Theory (DFT) simulations are critical for predicting reactivity:

  • Electrostatic Potential Mapping: Quantify electron-deficient regions (e.g., C4-Cl as a NAS site due to fluorine’s electron-withdrawing effect at C8) .
  • Activation Energy Calculations: Compare energy barriers for substitutions at C4 vs. other positions using software like Gaussian or ORCA .
  • Solvent Effects: Incorporate polarizable continuum models (PCM) to assess solvent impacts on reaction pathways .

[Advanced] What strategies are employed to functionalize the cinnoline ring system in this compound for targeted biological activity?

Functionalization focuses on modifying substituents to enhance bioactivity:

  • Palladium-Catalyzed Cross-Coupling: Introduce aryl/heteroaryl groups at C4 via Suzuki-Miyaura reactions, leveraging the chlorine atom as a leaving group .
  • Hydrazine Derivatives: React with hydrazine to form hydrazino-cinnoline analogs, which are precursors for antimicrobial agents (e.g., Schiff base formation) .
  • Fluorine Retention: Preserve the C8-fluorine to maintain metabolic stability in drug candidates .

[Basic] How is this compound synthesized, and what are the critical reaction parameters?

A common route involves:

  • Starting Material: 8-Fluorocinnoline, chlorinated at C4 using POCl3_3 or SOCl2_2 under reflux .
  • Temperature Control: Maintain 80–100°C to prevent side reactions (e.g., ring-opening).
  • Purification: Isolate via column chromatography (silica gel, hexane/ethyl acetate eluent) .
  • Yield Optimization: Monitor reaction progress with TLC and adjust stoichiometry of chlorinating agents .

[Advanced] What methodologies are used to assess the antimicrobial potential of this compound derivatives?

Evaluate bioactivity using:

  • Minimum Inhibitory Concentration (MIC) Assays: Test derivatives against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme Inhibition Studies: Screen for interactions with bacterial targets (e.g., DNA gyrase) via fluorescence-based assays .
  • Structure-Activity Relationship (SAR) Analysis: Correlate substituent electronic properties (Hammett constants) with potency .

[Advanced] How do researchers resolve contradictions in electronic effect data for fluorine and chlorine substituents in this compound?

Contradictory data (e.g., conflicting Hammett values) require:

  • Comparative Spectroscopy: Re-measure 19F^{19}\text{F} NMR chemical shifts to assess resonance vs. inductive effects .
  • Crystallography: Resolve substituent orientations via X-ray diffraction to clarify steric/electronic influences .
  • Meta-Analysis: Reconcile literature discrepancies by standardizing experimental conditions (solvent, temperature) .

[Basic] How should researchers design experiments to optimize the yield of this compound in multi-step syntheses?

Apply Design of Experiments (DoE) principles:

  • Variable Screening: Test factors like reaction time, temperature, and catalyst loading using factorial designs .
  • Response Surface Methodology (RSM): Model interactions between variables to identify optimal conditions .
  • Reproducibility Checks: Validate results across ≥3 independent trials, documenting purity via HPLC .

[Advanced] What role does this compound play in material science applications?

Its rigid heteroaromatic structure enables:

  • Liquid Crystal Development: Incorporate into mesogens for tunable dielectric properties .
  • Coordination Chemistry: Act as a ligand for transition metals (e.g., Pd, Cu) in catalytic systems .
  • Polymer Functionalization: Graft onto polymer backbones via NAS to enhance thermal stability .

[Basic] What are the best practices for documenting the synthesis and characterization of this compound in research publications?

Follow IUPAC and journal-specific guidelines:

  • Experimental Reproducibility: Report exact molar ratios, temperatures, and purification methods .
  • Data Transparency: Include raw spectral data (NMR, MS) in supplementary materials .
  • Ethical Compliance: Disclose safety protocols and hazard mitigation steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.